molecular formula C44H87NO5 B15282683 Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate

Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate

Cat. No.: B15282683
M. Wt: 710.2 g/mol
InChI Key: WZAMAOJDLIIHIQ-UHFFFAOYSA-N
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Description

Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate is a complex organic compound with significant applications in the field of drug delivery, particularly in the formulation of lipid nanoparticles (LNPs). This compound is known for its ionizable properties, which make it suitable for encapsulating and delivering therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate involves multiple steps, including esterification and amidation reactionsThe final step involves the amidation of the resulting intermediate with 7-oxoheptanoic acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification and etherification reactions. The reaction conditions typically involve temperatures ranging from 60°C to 120°C and pressures up to 10 atmospheres .

Chemical Reactions Analysis

Types of Reactions

Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include various derivatives such as hydroxylated, carboxylated, and alkylated compounds, which can be further utilized in different applications .

Scientific Research Applications

Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the formulation of lipid nanoparticles for gene delivery.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate involves its ionizable properties, which allow it to encapsulate and protect therapeutic agents. Upon reaching the target site, the compound undergoes ionization, releasing the encapsulated agents. The molecular targets and pathways involved include interactions with cell membranes, facilitating the uptake of the therapeutic agents into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate is unique due to its specific combination of functional groups and alkyl chains, which provide it with distinct ionizable properties and make it highly effective in drug delivery applications .

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

nonyl 8-[2-hydroxyethyl-[7-(2-octyldecoxy)-7-oxoheptyl]amino]octanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-40-49-43(47)34-27-20-17-22-29-36-45(38-39-46)37-30-23-21-28-35-44(48)50-41-42(32-25-18-14-11-8-5-2)33-26-19-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

WZAMAOJDLIIHIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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